molecular formula C25H24N2O4 B3500143 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B3500143
M. Wt: 416.5 g/mol
InChI Key: KTONBMIRYVRZNB-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The methoxyphenyl and propan-2-ylphenoxy groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Amidation: The final step involves the formation of the acetamide linkage through the reaction of the substituted benzoxazole derivative with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzoxazole ring can be reduced to form a benzoxazoline derivative under reducing conditions.

    Substitution: The phenoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenated precursors and strong bases or acids can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Industrial Applications: It is used in the development of advanced materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide
  • N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-16(2)17-8-11-19(12-9-17)30-15-24(28)26-21-14-18(10-13-22(21)29-3)25-27-20-6-4-5-7-23(20)31-25/h4-14,16H,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTONBMIRYVRZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

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